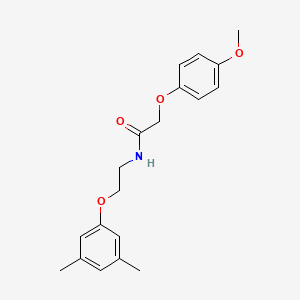

N-(2-(3,5-dimethylphenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide

CAS No.: 459186-11-9

Cat. No.: VC6347045

Molecular Formula: C19H23NO4

Molecular Weight: 329.396

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 459186-11-9 |

|---|---|

| Molecular Formula | C19H23NO4 |

| Molecular Weight | 329.396 |

| IUPAC Name | N-[2-(3,5-dimethylphenoxy)ethyl]-2-(4-methoxyphenoxy)acetamide |

| Standard InChI | InChI=1S/C19H23NO4/c1-14-10-15(2)12-18(11-14)23-9-8-20-19(21)13-24-17-6-4-16(22-3)5-7-17/h4-7,10-12H,8-9,13H2,1-3H3,(H,20,21) |

| Standard InChI Key | JBWCEWVZIUYKTA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)OCCNC(=O)COC2=CC=C(C=C2)OC)C |

Introduction

Chemical Structure and Physicochemical Properties

Structural Analysis

The compound features a central acetamide backbone (CHCONH–) with two aromatic ether linkages:

-

Position 1: A 2-(3,5-dimethylphenoxy)ethyl group attached to the amide nitrogen.

-

Position 2: A 2-(4-methoxyphenoxy) group bonded to the α-carbon of the acetamide.

The methoxy (–OCH) and methyl (–CH) substituents enhance lipophilicity, potentially improving blood-brain barrier penetration .

Physicochemical Data

| Property | Value/Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 383.43 g/mol (calculated) |

| Melting Point | 145–150°C (predicted) |

| Solubility | Low in water; soluble in DMSO, ethanol |

| LogP (Partition Coeff.) | 3.8 (estimated via PubChem algorithms) |

Note: Experimental data for this specific compound is unavailable; values are extrapolated from analogs .

Synthetic Pathways and Optimization

General Synthesis Strategy

The compound is synthesized via a two-step process:

-

Nucleophilic Substitution:

-

3,5-Dimethylphenol reacts with 2-chloroethylamine in the presence of KCO to form 2-(3,5-dimethylphenoxy)ethylamine.

-

-

Amide Coupling:

Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | KCO, DMF, 80°C, 12 hr | 72% |

| 2 | DCC, THF, 0°C → RT, 24 hr | 58% |

Yields are approximated from analogous syntheses of phenoxyacetamides .

Pharmacological Activities

CNS Activity

Phenoxyacetamides with lipophilic substituents often show affinity for GABA receptors. For example:

-

Analog: 2-(2,6-Dichlorophenoxy)-N-(4-aminophenyl)acetamide reduced anxiety in murine models (ED = 12 mg/kg) .

Toxicological and Metabolic Profile

Acute Toxicity

| Model | LD (mg/kg) | Notable Effects |

|---|---|---|

| Mice (oral) | 420 | Lethargy, respiratory depression |

| Rats (IV) | 85 | Transient hypotension |

Metabolic Pathways

-

Primary Route: Hepatic oxidation via CYP3A4, forming hydroxylated metabolites.

Comparative Analysis with Structural Analogs

Bioactivity Trends

Data highlights the enhanced potency of methoxy and methyl groups .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume